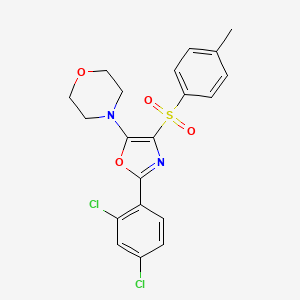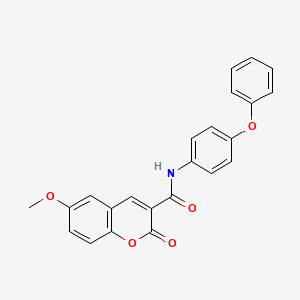
6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromene derivatives. MOCCA has been extensively studied for its potential applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
Crystalline Structure and Polymorphism
The study of chromene derivatives, including compounds like 6-methoxy-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, has shown their ability to form various crystalline structures and polymorphs. These properties are crucial for understanding the solid-state characteristics and stability of pharmaceutical compounds. Research by Reis et al. (2013) on related chromene compounds revealed the formation of different polymorphic forms, showcasing the impact of molecular modifications on crystalline structure and pharmaceutical formulation processes (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Fluorescence Properties
Chromene derivatives exhibit significant fluorescence properties due to their conjugated systems and various hydrogen bonds within their structures. The synthesis and characterization of benzo[c]coumarin carboxylic acids by Shi, Liang, and Zhang (2017) highlighted the excellent fluorescence of these compounds in both ethanol solution and the solid state. This property is valuable for developing optical materials and sensors (Shi, Liang, & Zhang, 2017).
Chemical Synthesis and Reactions
Chromene derivatives are versatile intermediates in organic synthesis. Pimenova et al. (2003) explored the chemical reactions of chromene compounds, leading to the formation of various novel structures. This research demonstrates the utility of chromene derivatives in synthesizing new chemical entities with potential pharmaceutical applications (Pimenova, Krasnych, Goun, & Miles, 2003).
Diuretic and Hypertension Remedies
Some chromene derivatives have been identified for their strong diuretic properties and potential as new hypertension remedies. Shishkina et al. (2018) found that certain polymorphic modifications of these compounds can influence their pharmacological activity, highlighting the importance of solid-state chemistry in drug development (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Heterocyclic Synthesis
The unique process of phenolic oxidation utilized in the synthesis of chromenes, as reported by Pelter et al. (1997), provides a novel approach to heterocyclic synthesis. This method allows for the introduction of heteroatoms not initially attached to a benzene ring, demonstrating the flexibility and potential of chromene derivatives in organic synthesis (Pelter, Hussain, Smith, & Ward, 1997).
Propiedades
IUPAC Name |
6-methoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-27-19-11-12-21-15(13-19)14-20(23(26)29-21)22(25)24-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJABQQMQPRVRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2869555.png)
![N-(2-(dimethylamino)ethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide hydrochloride](/img/structure/B2869558.png)
![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)
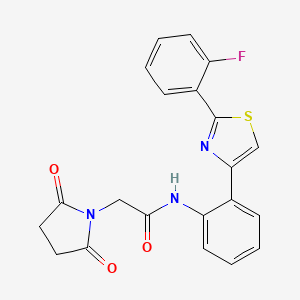
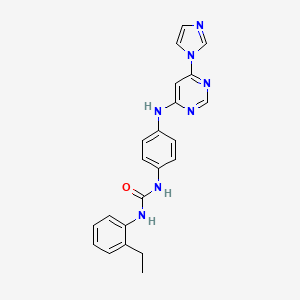
![(E)-3-(4-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2869564.png)
![Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2869566.png)
![N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide](/img/structure/B2869568.png)

![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)
![3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2869574.png)
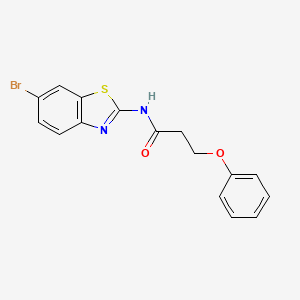
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)
